Cas no 303987-65-7 (4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone)

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone 化学的及び物理的性質
名前と識別子
-
- cid_1474911
- CHEMBL1377682
- Bionet1_003408
- HMS578G10
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
- 303987-65-7
- AKOS005078534
- 4,5-dibromo-2-(2-keto-3,3-dimethyl-butyl)pyridazin-3-one
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3-pyridazinone
- 4,5-bis(bromanyl)-2-(3,3-dimethyl-2-oxidanylidene-butyl)pyridazin-3-one
- BDBM68131
- MLS000721045
- 11N-359S
- SMR000335236
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one
- 4,5-DIBROMO-2-(3,3-DIMETHYL-2-OXO-BUTYL)-2H-PYRIDAZIN-3-ONE
- HMS2697N20
- 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
-
- インチ: 1S/C10H12Br2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3
- InChIKey: DMLROGGDQNEWBV-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=NN(C1=O)CC(C(C)(C)C)=O)Br
計算された属性
- せいみつぶんしりょう: 351.92450g/mol
- どういたいしつりょう: 349.92655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.7Ų
4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663752-1mg |
4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one |
303987-65-7 | 98% | 1mg |
¥535.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663752-2mg |
4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one |
303987-65-7 | 98% | 2mg |
¥619.00 | 2024-08-02 |
4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinoneに関する追加情報
Research Brief on 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS: 303987-65-7)
4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS: 303987-65-7) is a pyridazinone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This compound, characterized by its unique brominated pyridazinone core and oxobutyl side chain, has been investigated for its biological activities, including antimicrobial, antifungal, and herbicidal properties. Recent studies have explored its mechanism of action, synthetic pathways, and structure-activity relationships (SAR) to optimize its efficacy and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives, including 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, and evaluated their antimicrobial activity against drug-resistant bacterial strains. The compound exhibited moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, a key enzyme in DNA replication, highlighting its potential as a novel antibiotic scaffold.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the herbicidal activity of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone. The study demonstrated that the compound effectively inhibits the growth of common weeds such as Amaranthus retroflexus and Echinochloa crus-galli at concentrations as low as 50 ppm. The researchers attributed this activity to the compound's ability to disrupt photosynthesis by targeting the D1 protein in the photosystem II complex. These findings position the compound as a promising candidate for the development of next-generation herbicides.
From a synthetic perspective, advancements have been made in the efficient production of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone. A 2022 patent (WO2022156789) described a novel one-pot synthesis method that reduces the number of steps and improves yield compared to traditional approaches. The method involves the bromination of 2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone using N-bromosuccinimide (NBS) in acetic acid, achieving yields of up to 85%. This innovation could facilitate large-scale production and further exploration of the compound's applications.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties and safety profile of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone. Preliminary toxicology studies in animal models have indicated potential hepatotoxicity at high doses, necessitating further structural modifications to enhance its therapeutic index. Ongoing research is also exploring the compound's potential in other areas, such as anticancer and anti-inflammatory applications, leveraging its unique chemical scaffold.
In conclusion, 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS: 303987-65-7) represents a versatile and promising compound in the fields of medicinal chemistry and agrochemicals. Recent studies have elucidated its mechanisms of action, improved synthetic routes, and expanded its potential applications. Future research should focus on addressing its toxicity concerns and further exploring its therapeutic and agricultural potential to unlock its full value.
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